(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
CAS No.: 1142214-29-6
Cat. No.: VC8051311
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142214-29-6 |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-pyridin-3-yl-N-(1H-pyrrol-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2 |
| Standard InChI Key | LKZBAXQUEHAFPU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNCC2=CC=CN2 |
| Canonical SMILES | C1=CC(=CN=C1)CNCC2=CC=CN2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[(1H-pyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine. Its molecular formula is C₁₂H₁₄N₃, with a molecular weight of 200.26 g/mol for the free base and 237.73 g/mol for its hydrochloride salt .
Structural Features
The molecule consists of a pyridin-3-ylmethyl group bonded to a pyrrol-2-ylmethyl group via an amine bridge. The pyrrole ring is aromatic, with a hydrogen atom at the 1-position, while the pyridine ring introduces a heteroatom at the 3-position. The hydrochloride salt form enhances solubility in polar solvents .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Patent literature describes Suzuki-Miyaura couplings for analogous structures. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives are synthesized using palladium catalysts (e.g., PdCl₂dppf) and boronic acids . Adapting this methodology, the target amine could be synthesized via coupling of a pyrrolyl boronic ester with a pyridinyl halide precursor .
Table 2: Representative Synthetic Methods
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt | 65% | |
| Suzuki Coupling | PdCl₂dppf, K₂CO₃, DMF, 80°C | 78% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The free base is sparingly soluble in water but exhibits improved solubility in organic solvents like dichloromethane and ethanol. The hydrochloride salt form is hygroscopic and readily dissolves in aqueous media . Stability studies indicate decomposition above 200°C, with the pyrrole ring susceptible to oxidation under acidic conditions .
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 8.71 (s, 1H, pyridine-H2), 8.47 (d, 1H, pyridine-H6), 7.83 (m, 1H, pyridine-H5), 6.72 (m, 1H, pyrrole-H4), 6.12 (m, 1H, pyrrole-H3), 4.32 (s, 2H, CH₂NH), 3.98 (s, 2H, CH₂N) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine), 1490 cm⁻¹ (pyrrole ring) .
Applications in Drug Discovery
Intermediate in Anticancer Agents
Pyridinyl-pyrrole amines serve as precursors for kinase inhibitors. For example, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, synthesized via similar routes, is active against EGFR-mutated cancers . Functionalization of the amine group with acyl or sulfonyl moieties could enhance target selectivity.
Neuroprotective Agents
Compounds with dual heterocyclic systems modulate neurotransmitter receptors. Pyrrole derivatives antagonize NMDA receptors, suggesting potential in treating neurodegenerative diseases .
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